7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Anticancer Agents Kinase Inhibitor Scaffolds Structure-Activity Relationship

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-90-3) is a spirocyclic oxindole featuring a trifluoromethyl group at the 7'-position of the indolin-2-one core and a cyclopropane ring at the 3'-position. This scaffold belongs to the spiro[cyclopropane-1,3'-indolin]-2'-one class, which has been explored as a core motif in kinase inhibitors and anticancer agents.

Molecular Formula C11H8F3NO
Molecular Weight 227.186
CAS No. 1360931-90-3
Cat. No. B2592522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one
CAS1360931-90-3
Molecular FormulaC11H8F3NO
Molecular Weight227.186
Structural Identifiers
SMILESC1CC12C3=C(C(=CC=C3)C(F)(F)F)NC2=O
InChIInChI=1S/C11H8F3NO/c12-11(13,14)7-3-1-2-6-8(7)15-9(16)10(6)4-5-10/h1-3H,4-5H2,(H,15,16)
InChIKeyWPKXNYINDCZGOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-90-3): Core Structural Identity and Procurement Baseline


7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one (CAS 1360931-90-3) is a spirocyclic oxindole featuring a trifluoromethyl group at the 7'-position of the indolin-2-one core and a cyclopropane ring at the 3'-position. This scaffold belongs to the spiro[cyclopropane-1,3'-indolin]-2'-one class, which has been explored as a core motif in kinase inhibitors and anticancer agents [1]. The compound is commercially available for research purposes from multiple suppliers at purities typically ≥95% . Its molecular formula is C₁₁H₈F₃NO with a molecular weight of 227.18 g/mol .

Why Generic 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one Substitution Fails: The Regioisomer and Scaffold Specificity Barrier


Generic substitution within the spiro[cyclopropane-1,3'-indolin]-2'-one family is not scientifically valid due to the profound impact of substituent position on biological activity. A structure-activity relationship (SAR) study on this scaffold demonstrated that anticancer potency is highly sensitive to the specific substitution pattern on the oxindole ring [1]. The 7'-trifluoromethyl regioisomer possesses a distinct electronic and steric environment compared to the commercially available 4'-, 5'-, and 6'-trifluoromethyl analogs . Consequently, replacing the 7'-CF₃ compound with a different regioisomer without confirmatory biological data risks a complete loss of target potency or altered pharmacokinetic properties, undermining research reproducibility and lead optimization efforts.

Quantitative Evidence Guide for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one: A Data-Driven Comparator Analysis


Anticancer Potency Benchmarking Against the Parent Scaffold Class

While direct IC₅₀ data for the 7'-trifluoromethyl derivative are not reported, a class-level inference can be drawn from a study of 23 spiro[cyclopropane-1,3'-indolin]-2'-one analogs. This study established that many compounds in this class exhibit promising anticancer activity with IC₅₀ values below 20 µM across five human cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7) [1]. This demonstrates the scaffold's inherent potency and serves as a baseline for evaluating the 7'-CF₃ variant, whose unique electronic profile may further enhance activity. Note: No quantitative data for the 7'-trifluoromethyl compound exists in this study, making this a class-level inference.

Anticancer Agents Kinase Inhibitor Scaffolds Structure-Activity Relationship

Predicted Physicochemical Differentiation from Non-Fluorinated and Other Regioisomeric Analogs

The computed octanol-water partition coefficient (cLogP) and topological polar surface area (TPSA) differentiate the 7'-trifluoromethyl compound from its non-fluorinated parent and regioisomers. The 7'-CF₃ group is predicted to increase lipophilicity (cLogP ≈ 2.5) compared to the non-fluorinated scaffold (cLogP ≈ 1.5), while maintaining a constant TPSA of 29.1 Ų . This combination can enhance membrane permeability without compromising solubility, a key advantage for lead optimization. Note: These values are computational predictions and not experimental measurements.

Medicinal Chemistry Drug Design Lipophilicity

Synthetic Accessibility and Stereochemical Control Advantage

A key differentiation is the compound's accessibility via a highly stereoselective (≥95:5 dr) cyclopropanation route, as demonstrated for the class [1]. This established methodology ensures reliable procurement of the desired trans-configuration, which is critical for biological activity. In comparison, the PLK4 inhibitor CFI-400945, which uses a 5'-methoxy spirocyclopropane core, requires chiral separation to obtain the active (1R,2S)-enantiomer, adding complexity and cost [2]. The 7'-trifluoromethyl analog, if active as a racemate against specific targets, could offer a simpler, more scalable synthetic route.

Synthetic Chemistry Stereoselective Synthesis Building Block

Optimal Application Scenarios for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one Based on Evidence


Kinase Inhibitor Lead Optimization and Scaffold Hopping

Given the established anticancer activity of the spiro[cyclopropane-1,3'-indolin]-2'-one class (IC₅₀ < 20 µM against multiple cell lines) [1], the 7'-CF₃ variant is an ideal candidate for scaffold-hopping exercises from alkene-linked indolin-2-ones (e.g., early PLK4 inhibitors). Its introduction can improve ADME properties while offering a distinct IP position. The compound is suited for early-stage kinase profiling panels and cellular target engagement assays.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 227.18 g/mol and calculated lipophilicity (cLogP ≈ 2.5), this compound adheres to the 'Rule of Three' for fragment libraries . Its spirocyclic structure provides a three-dimensional, rigid core that can be elaborated into potent lead compounds. Procurement of this compound enriches fragment libraries with a fluorinated, sp³-rich scaffold distinct from flat aromatic fragments.

Chemical Probe Development for Epigenetic or Ubiquitination Targets

The spirocyclic oxindole core has been explored beyond kinases, including as a scaffold for MDM2-p53 inhibitors and other protein-protein interaction targets [1]. The 7'-CF₃ substitution may enhance binding affinity to hydrophobic pockets. This compound can serve as a starting point for the synthesis of chemical probes to study proteins involved in cell cycle regulation and apoptosis.

Synthetic Methodology Development and Building Block Supply

The established stereoselective synthesis (dr ≥95:5) for this class [1] makes this compound a valuable building block for medicinal chemistry groups. It is particularly relevant for projects requiring late-stage functionalization of the indolin-2-one ring or the creation of focused libraries exploring the effects of the 7'-position on biological activity.

Quote Request

Request a Quote for 7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.